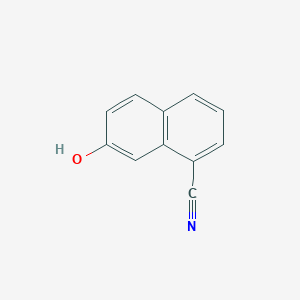

7-Hydroxynaphthalene-1-carbonitrile

説明

7-Hydroxynaphthalene-1-carbonitrile is a useful research compound. Its molecular formula is C11H7NO and its molecular weight is 169.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of 7-Hydroxynaphthalene-1-carbonitrile are Estrogen receptor beta and Nuclear receptor coactivator 1 . These receptors play a crucial role in the regulation of gene expression and are involved in cellular processes such as cell growth and differentiation .

Mode of Action

It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes .

Biochemical Pathways

JNKs are proteins involved in signal transduction processes that can detect, integrate, and amplify various external signals, leading to alterations in gene expression, enzyme activities, and different cellular functions .

Pharmacokinetics

It is suggested that the compound hashigh gastrointestinal absorption and is Blood-Brain Barrier permeant . It is also suggested to be a CYP1A2 inhibitor .

Result of Action

Given its interaction with estrogen receptor beta and nuclear receptor coactivator 1, it may influence cellular processes such as cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to polycyclic aromatic hydrocarbons, a class of environmental pollutants to which this compound belongs, can occur through ingestion or inhalation . These exposure routes can potentially affect the bioavailability and efficacy of the compound .

生化学分析

Biochemical Properties

It is known that this compound can undergo various reactions to synthesize other heterocyclic compounds

Molecular Mechanism

It is believed that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

生物活性

7-Hydroxynaphthalene-1-carbonitrile (CAS No. 19307-13-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its various biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula : C₁₁H₇NO

- Molecular Weight : 169.18 g/mol

- Boiling Point : Not specified

- Log P (octanol-water partition coefficient) : Approximately 2.01, indicating moderate lipophilicity .

Antimicrobial Activity

Research indicates that naphthalene derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanisms of action typically involve disruption of protein synthesis and interference with nucleic acid metabolism .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Activity : The compound's ability to undergo redox reactions allows it to interact with cellular components, leading to the formation of reactive intermediates that can damage DNA and proteins.

- Enzyme Inhibition : It has been reported that similar compounds can inhibit various enzymes involved in metabolic pathways, contributing to their antimicrobial and anticancer effects .

Case Studies

-

Antibacterial Study :

A study evaluated the binding affinity of naphthoquinone derivatives, including those similar to this compound, against bacterial enzymes. The results indicated significant binding interactions with targets such as peptide methionine sulfoxide reductase, which is crucial for bacterial survival against oxidative stress . -

Anticancer Activity :

Research on naphthoquinone derivatives highlighted their potential in cancer therapy. These compounds were shown to induce apoptosis in various cancer cell lines through caspase activation and modulation of mitochondrial membrane potential . Although direct studies on this compound are sparse, its structural similarity suggests potential efficacy.

Data Table: Summary of Biological Activities

科学的研究の応用

Antimicrobial Properties

7-Hydroxynaphthalene-1-carbonitrile exhibits significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanisms include:

- Disruption of Protein Synthesis : The compound interferes with bacterial protein synthesis, leading to cell death.

- Nucleic Acid Metabolism Interference : It may also affect nucleic acid metabolism, hindering bacterial replication and survival.

Estrogen Receptor Modulation

The compound is known to interact with estrogen receptor beta and nuclear receptor coactivator 1. This interaction may influence cellular processes such as:

- Cell Growth and Differentiation : By modulating estrogenic activity, it could play a role in cancer research, particularly in hormone-sensitive cancers.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- High Gastrointestinal Absorption : This property indicates potential for oral administration.

- Blood-Brain Barrier Permeability : Its ability to cross the blood-brain barrier expands its potential therapeutic applications in neuropharmacology.

- CYP1A2 Inhibition : This characteristic may influence drug metabolism and interactions .

Material Science Applications

In addition to its biological applications, this compound is explored for its utility in material sciences:

Organic Electronics

Due to its electronic properties, it can be utilized in organic semiconductor devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Sensor Development

The compound's sensitivity to environmental changes can be harnessed in the development of chemical sensors for detecting pollutants or biological markers.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound, against MRSA. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting potential for therapeutic use in treating resistant infections .

Case Study 2: Estrogen Receptor Interaction

Research focusing on the interaction of this compound with estrogen receptors revealed that it could inhibit the proliferation of estrogen-dependent cancer cells in vitro. This finding highlights its potential as a lead compound for developing new anticancer therapies targeting hormone-sensitive tumors .

特性

IUPAC Name |

7-hydroxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGWTXRLMHXQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621978 | |

| Record name | 7-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19307-13-2 | |

| Record name | 7-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。